molecular formula C8H11F3N2O4 B13451312 6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid

6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid

Cat. No.: B13451312
M. Wt: 256.18 g/mol
InChI Key: MTFJGBXVWBDVTN-UHFFFAOYSA-N
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Description

6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid is a chemical compound with the molecular formula C7H12N2O.C2HF3O2. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diazaspiro compound with trifluoroacetic acid. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,6-Diazaspiro[3.5]nonan-7-one: Similar structure but lacks the oxa group.

    8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane: Similar structure with a methyl group.

    Methyl 2-{6-oxa-2-azaspiro[3.5]nonan-7-yl}acetate: Similar structure with an ester group.

Uniqueness

6-Oxa-2,8-diazaspiro[3.5]nonan-7-one, trifluoroacetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H11F3N2O4

Molecular Weight

256.18 g/mol

IUPAC Name

6-oxa-2,8-diazaspiro[3.5]nonan-7-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H10N2O2.C2HF3O2/c9-5-8-3-6(4-10-5)1-7-2-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7)

InChI Key

MTFJGBXVWBDVTN-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CNC(=O)OC2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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